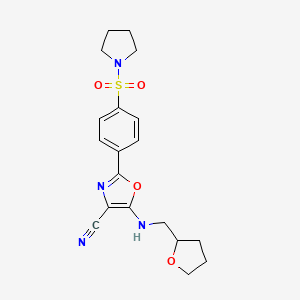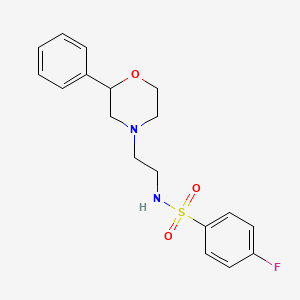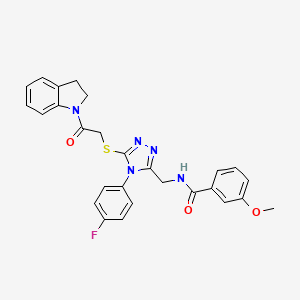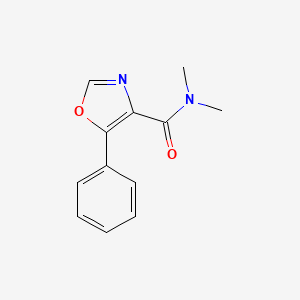![molecular formula C17H13N3O2 B2789748 N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide CAS No. 1385382-45-5](/img/structure/B2789748.png)
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide, also known as CMCPB, is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective agonist of the cannabinoid receptor 2 (CB2), which is primarily found in immune cells and peripheral tissues. CMCPB has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders.
Wirkmechanismus
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide acts as a selective agonist of CB2 receptors, which are primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors by N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide also induces apoptosis in cancer cells and protects neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce inflammation, pain, and cancer cell proliferation in various animal models. N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide also protects neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide is a potent and selective agonist of CB2 receptors, which makes it a valuable tool for studying the role of CB2 receptors in various biological processes. It has high affinity and specificity for CB2 receptors, which allows for precise and selective modulation of CB2 receptor activity. However, the use of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide in lab experiments is limited by its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide and CB2 receptors. One area of research is the development of novel CB2 agonists with improved safety and efficacy profiles. Another area of research is the investigation of the role of CB2 receptors in different disease states, including inflammation, pain, cancer, and neurodegenerative disorders. Additionally, the development of CB2 receptor imaging agents may have important applications in the diagnosis and monitoring of CB2 receptor-related diseases.
Synthesemethoden
The synthesis of N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide involves the reaction of 3-(3-cyanophenoxy)benzaldehyde with cyanomethyl magnesium bromide followed by the addition of N-bromoacetamide. The resulting product is then treated with hydrochloric acid to yield N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide has been widely used in scientific research to investigate the role of CB2 receptors in various biological processes. It has been shown to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects in preclinical studies. N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide has also been used to study the pharmacological properties of CB2 receptors and to develop novel CB2 agonists for therapeutic purposes.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-7-8-20-17(21)15-5-1-4-14(9-15)12-22-16-6-2-3-13(10-16)11-19/h1-6,9-10H,8,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFDFOMQQWEBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC#N)COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


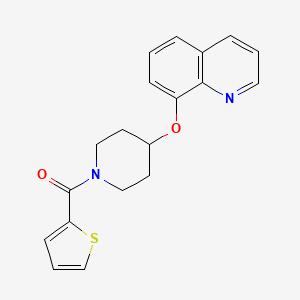
![N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2789670.png)
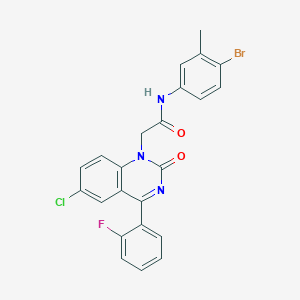
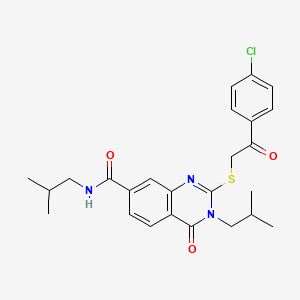
![N-[2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789673.png)
![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2789680.png)
